

Application Notes and Protocols for Hsp90 ATPase Activity Assay (Malachite Green)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HSP90i

Cat. No.: B15583405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

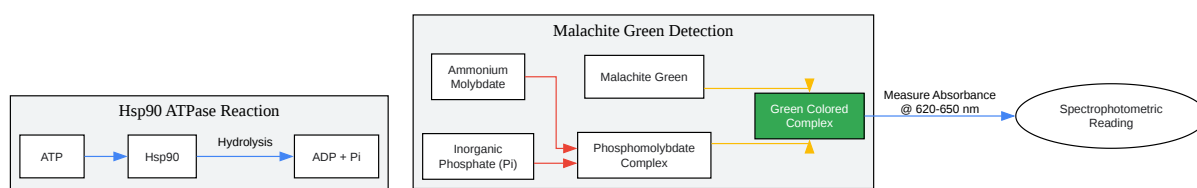
Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of a wide range of "client" proteins.[1] Many of these client proteins are key components of cellular signaling pathways that are often dysregulated in diseases such as cancer.[1][2] The chaperone function of Hsp90 is intrinsically linked to its ATPase activity, which is located in its N-terminal domain.[1][2] The binding and hydrolysis of ATP to ADP and inorganic phosphate (Pi) drive the conformational changes necessary for client protein maturation and release.[2] Consequently, inhibiting the ATPase activity of Hsp90 has emerged as a promising therapeutic strategy, particularly in oncology.[2][3]

The Malachite Green assay is a simple, cost-effective, and sensitive colorimetric method for measuring ATPase activity.[2][4] It quantifies the amount of inorganic phosphate released during ATP hydrolysis.[2][5] This method is well-suited for high-throughput screening (HTS) of potential Hsp90 inhibitors.[4][6] These application notes provide a detailed protocol for performing the Hsp90 ATPase activity assay using Malachite Green, including reagent preparation, experimental procedures for both standard and high-throughput formats, and data analysis.

Principle of the Assay

The Malachite Green assay is based on the formation of a colored complex between inorganic phosphate (Pi), molybdate, and the Malachite Green dye.[7] Under acidic conditions, phosphate reacts with ammonium molybdate to form a phosphomolybdate complex.[3] This complex then binds to Malachite Green, a triphenylmethane dye, causing a shift in its absorbance maximum, which can be measured spectrophotometrically at a wavelength between 620 and 650 nm.[5][8] The intensity of the color is directly proportional to the concentration of inorganic phosphate released from ATP hydrolysis by Hsp90.



[Click to download full resolution via product page](#)

Principle of the Malachite Green Assay for Hsp90 ATPase Activity.

Materials and Reagents

Reagents

- Yeast or Human Hsp90 (purified)
- ATP (Adenosine 5'-triphosphate) disodium salt hydrate
- Malachite Green hydrochloride
- Ammonium molybdate tetrahydrate
- Polyvinyl alcohol (PVA)
- Hydrochloric acid (HCl), concentrated

- Tris-HCl
- Potassium chloride (KCl)
- Magnesium chloride (MgCl_2)
- Dimethyl sulfoxide (DMSO) for inhibitor compounds
- Potassium phosphate monobasic (KH_2PO_4) for standard curve
- Ultrapure water
- Known Hsp90 inhibitor (e.g., Geldanamycin) for positive control[\[6\]](#)

Equipment

- Spectrophotometer or microplate reader capable of measuring absorbance at 620-650 nm
- 96-well or 384-well clear flat-bottom microplates
- Multichannel pipette
- Incubator or water bath at 37°C
- Plate shaker (optional)

Experimental Protocols

Preparation of Reagents

Assay Buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl_2 , pH 7.4)

- Dissolve the appropriate amounts of Tris-HCl, KCl, and MgCl_2 in ultrapure water.
- Adjust the pH to 7.4 with HCl.
- Bring the final volume to the desired amount with ultrapure water.
- Store at 4°C.

Malachite Green Reagent

- Solution A: Dissolve 0.0812 g of Malachite Green in 100 mL of ultrapure water.
- Solution B: Dissolve 2.32 g of polyvinyl alcohol in 100 mL of ultrapure water. This may require heating to fully dissolve.
- Solution C: Dissolve 5.72 g of ammonium molybdate in 100 mL of 6 M HCl.
- Working Reagent: On the day of use, mix Solutions A, B, and C in a 2:1:1 ratio, respectively, and then add 2 volumes of ultrapure water (2:1:1:2).^[9] The solution will initially be dark brown and will turn golden yellow after approximately 2 hours at room temperature, at which point it is ready for use.^[6] Alternatively, a simpler formulation involves mixing 1 volume of 4.2% (w/v) ammonium molybdate in 4M HCl with 3 volumes of 0.045% (w/v) Malachite Green solution and stirring for at least 30 minutes.^[10]

Phosphate Standard (1 mM KH_2PO_4)

- Prepare a 1 M stock solution of KH_2PO_4 in ultrapure water.
- Prepare a 1 mM working stock by diluting the 1 M stock.
- For the standard curve, perform serial dilutions of the 1 mM stock in assay buffer to obtain concentrations ranging from 0 to 40 μM .^{[4][8]}

ATP Stock Solution (e.g., 4 mM)

- Dissolve the appropriate amount of ATP in ultrapure water to make a stock solution (e.g., 4 mM).
- Prepare fresh on the day of the experiment as ATP can hydrolyze over time.^[8]

Hsp90 Working Solution

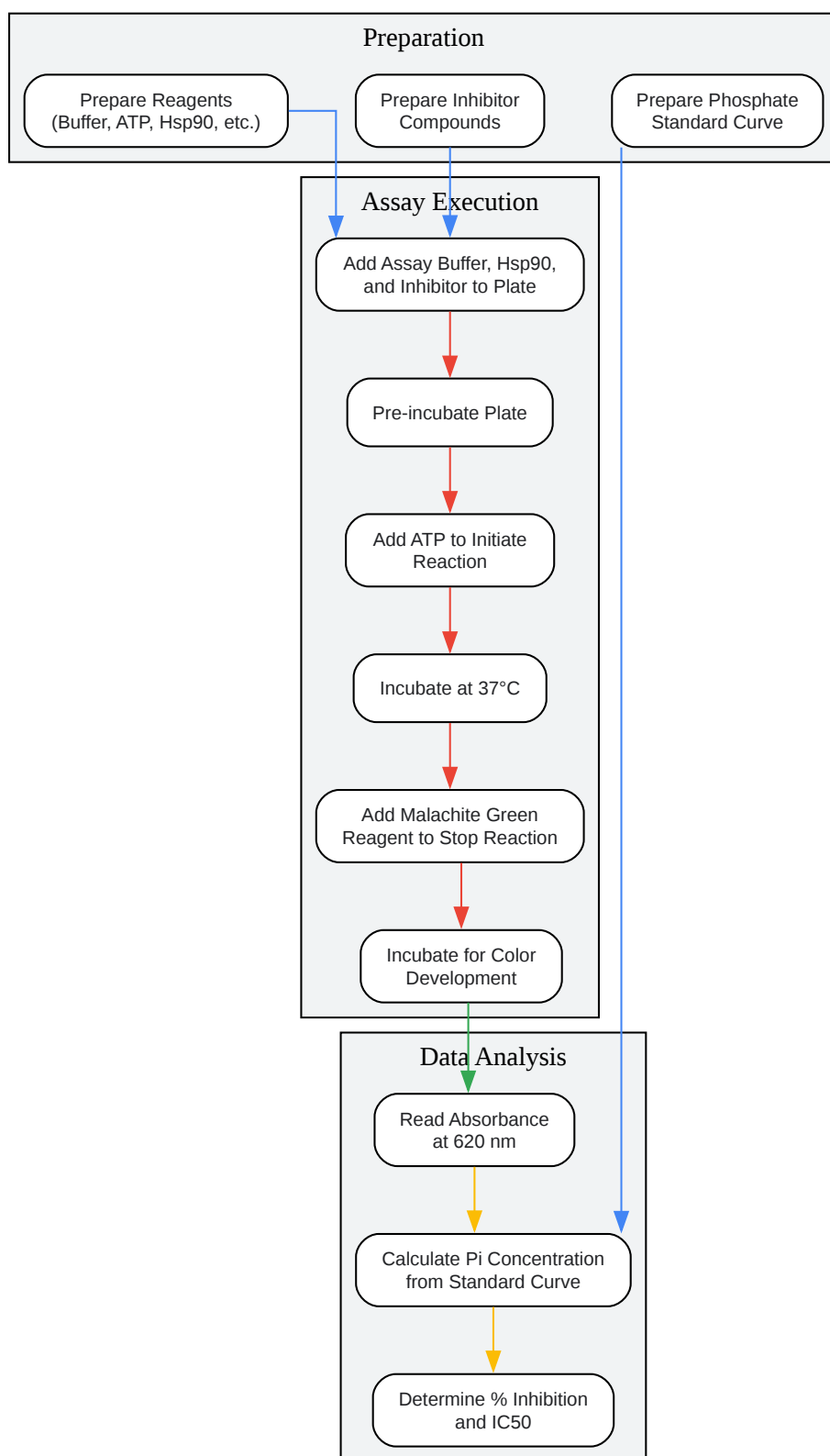
- Thaw the Hsp90 stock solution on ice.
- Dilute the Hsp90 stock to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically but is typically in the range of 0.5-1

μM.[8]

Inhibitor/Compound Stock Solutions

- Dissolve inhibitor compounds (e.g., Geldanamycin) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
- Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.

Experimental Workflow



[Click to download full resolution via product page](#)

Experimental Workflow for the Hsp90 ATPase Malachite Green Assay.

Standard Lab-Scale Protocol (96-well plate)

- Prepare the plate:
 - Blank (No Enzyme): Add assay buffer.
 - Positive Control (100% Activity): Add Hsp90 working solution and DMSO (at the same final concentration as the inhibitor wells).
 - Inhibitor Wells: Add Hsp90 working solution and the desired concentration of the inhibitor compound.
 - Vehicle Control: Add Hsp90 working solution and DMSO.
 - Adjust the volume in all wells with assay buffer to a pre-ATP addition volume (e.g., 76 μ L for a final volume of 80 μ L).
- Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to Hsp90.
- Initiate the reaction: Add ATP solution to all wells to a final desired concentration (e.g., 4 μ L of 4 mM ATP for a final concentration of 0.2 mM in an 80 μ L reaction).[4] Use a multichannel pipette for simultaneous addition.
- Incubation: Incubate the plate at 37°C for a set period (e.g., 3 hours).[4][8] The optimal incubation time should be determined to ensure the reaction is in the linear range.
- Stop the reaction: Add 20 μ L of the Malachite Green working reagent to all wells using a multichannel pipette.[8]
- Color development: Incubate the plate at room temperature for 15-30 minutes to allow for color development.[7][8]
- Read absorbance: Measure the absorbance at 620 nm using a microplate reader.

High-Throughput Screening (HTS) Protocol (384-well plate)

The HTS protocol is similar to the lab-scale method but with smaller volumes and often a different order of reagent addition to accommodate automated liquid handling.[8]

- **Compound Plating:** Dispense a small volume (e.g., 1 μ L) of compound solutions in DMSO into the wells of a 384-well plate.
- **Enzyme Addition:** Add Hsp90 working solution in assay buffer to all wells except the blank wells.
- **Pre-incubation:** Briefly incubate the plate.
- **Reaction Initiation:** Add ATP solution to all wells.
- **Incubation:** Incubate at 37°C.
- **Reaction Termination and Detection:** Add Malachite Green reagent.
- **Readout:** Measure absorbance at 620 nm.

Data Presentation and Analysis

Phosphate Standard Curve

Create a standard curve by plotting the absorbance at 620 nm versus the known concentration of the phosphate standards. Perform a linear regression to obtain the equation of the line ($y = mx + c$), where y is the absorbance, m is the slope, x is the phosphate concentration, and c is the y-intercept. This equation will be used to determine the amount of phosphate produced in the experimental wells.

Table 1: Example Phosphate Standard Curve Data

Phosphate Concentration (μM)	Absorbance at 620 nm (Mean)
0	0.105
5	0.255
10	0.403
15	0.551
20	0.699
25	0.847

Calculation of ATPase Activity and Inhibition

- Calculate Phosphate Released: Use the standard curve equation to convert the absorbance readings from the experimental wells into phosphate concentrations.
- Calculate Percent Inhibition:
 - $$\% \text{ Inhibition} = \frac{[1 - (\text{Absorbance}_{\text{inhibitor}} - \text{Absorbance}_{\text{blank}})]}{(\text{Absorbance}_{\text{positive_control}} - \text{Absorbance}_{\text{blank}})} \times 100$$
- Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

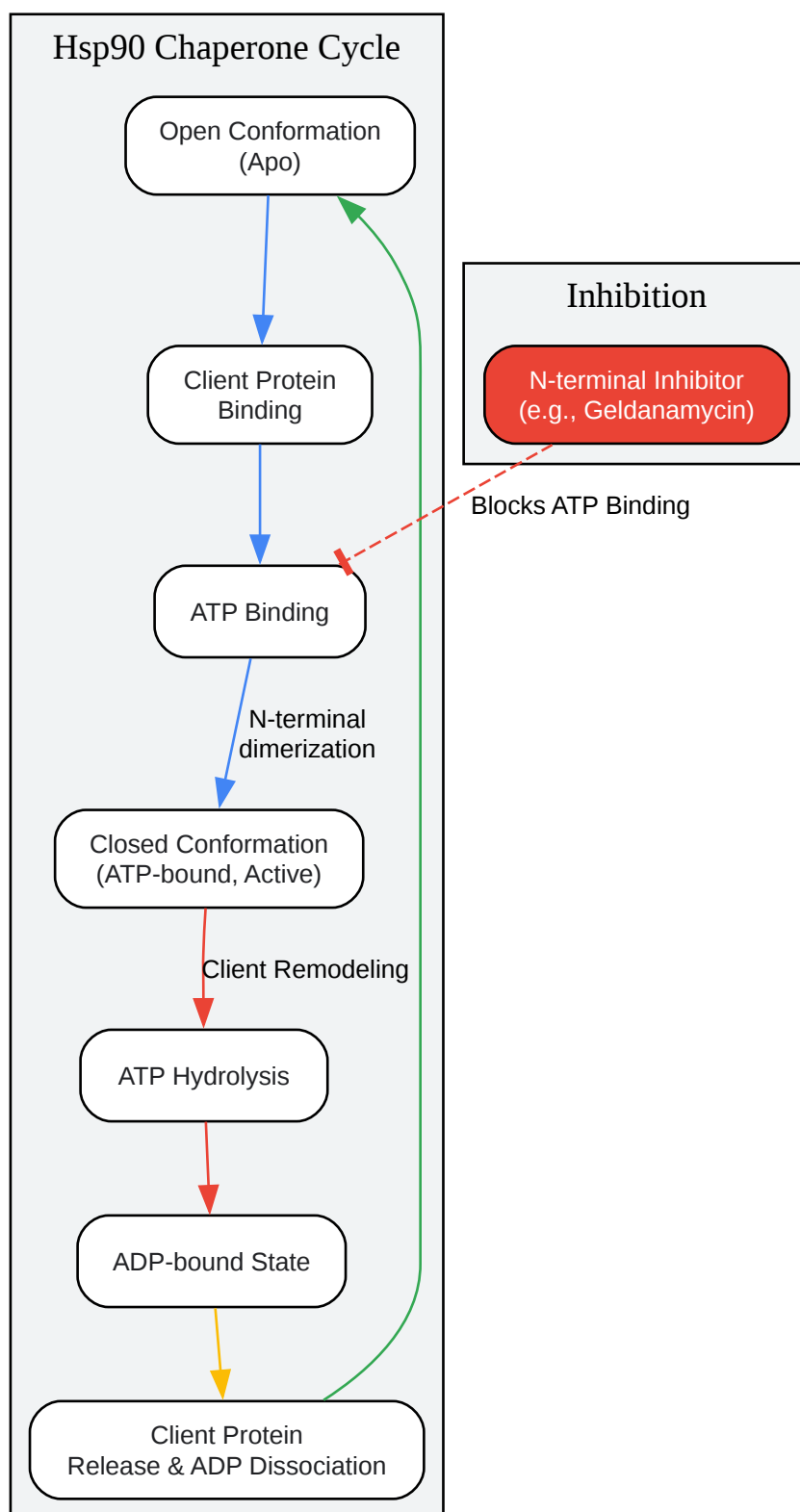
Table 2: Example Data for IC₅₀ Determination of Geldanamycin

Geldanamycin (μM)	Log [Geldanamycin]	% Inhibition (Mean)
0.01	-2.00	8.5
0.1	-1.00	25.3
1	0.00	52.1
10	1.00	85.7
100	2.00	98.2

The known Hsp90 inhibitors geldanamycin and radicicol have reported IC₅₀ values of approximately 4.8 μ M and 0.9 μ M, respectively, in a Malachite Green assay.[3]

Hsp90 Chaperone Cycle and Inhibition

Hsp90 exists as a dimer, and its chaperone activity is coupled to an ATP-dependent conformational cycle. In the apo state, the N-terminal domains are separated. ATP binding induces a conformational change, leading to the dimerization of the N-terminal domains and the formation of a "closed" state that is active in client protein remodeling. ATP hydrolysis to ADP and Pi returns Hsp90 to the "open" conformation, releasing the client protein. Inhibitors targeting the N-terminal ATPase domain, such as geldanamycin, lock Hsp90 in a conformation that prevents ATP binding and hydrolysis, thereby disrupting the chaperone cycle and leading to the degradation of client proteins.



[Click to download full resolution via product page](#)

The Hsp90 Chaperone Cycle and Mechanism of N-terminal Inhibition.

Troubleshooting

Issue	Possible Cause	Solution
High Background Signal	Contamination of labware with phosphate from detergents. [11] [12]	Thoroughly rinse all glassware and plasticware with phosphate-free water.
High phosphate content in water.	Use ultrapure, double-distilled water. [12]	Increase Hsp90 concentration or incubation time. Ensure the reaction is in the linear range.
Spontaneous hydrolysis of ATP.	Prepare ATP solution fresh for each experiment. [8]	
Low Signal or Poor Sensitivity	Insufficient enzyme activity.	
Inactive enzyme.	Check the storage and handling of the Hsp90 protein.	Optimize pH, temperature, and buffer components.
Suboptimal assay conditions.	Optimize pH, temperature, and buffer components.	
Precipitation in Wells	High concentrations of phosphate, protein, or certain metals. [12]	Dilute the sample if precipitation occurs. [12]
Instability of the Malachite Green reagent.	Ensure the reagent is prepared correctly and used within its stable period. [8]	Use calibrated pipettes and ensure proper mixing in the wells.
Erratic Readings	Inconsistent pipetting.	
Bubbles in wells.	Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if needed.	Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Edge effects in the microplate.	Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
- 8. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 9. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Malchite Green Reagent: [liverpool.ac.uk]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Hsp90 ATPase Activity Assay (Malachite Green)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583405#how-to-perform-an-hsp90-atpase-activity-assay-e-g-malachite-green]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com